![molecular formula C21H21N3O2 B2809479 1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone CAS No. 2034422-00-7](/img/structure/B2809479.png)
1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc .Molecular Structure Analysis
The imidazole ring in the compound contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
In heterocyclic chemistry, imidazole containing moiety occupied a unique position . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The use of chemical inhibitors, including those structurally related to benzimidazole derivatives, is essential in studying the metabolism of small-molecule drugs by Cytochrome P450 enzymes. These inhibitors help in assessing the contribution of various CYP isoforms to drug metabolism, crucial for predicting drug-drug interactions. Notably, the selectivity of inhibitors towards specific CYP isoforms is a key factor in deciphering the involvement of these enzymes in drug metabolism (Khojasteh et al., 2011).
Variability in Chemistry and Properties of Benzimidazole Derivatives
The chemistry and properties of compounds containing benzimidazole, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, exhibit fascinating variability. These compounds are significant for their diverse applications, including their role in forming complex compounds with notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The review of these compounds suggests potential areas of interest for future research in exploring unknown analogues (Boča et al., 2011).
Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin, a significant class of coumarin compounds, showcases numerous chemical, photochemical, and biological properties. Despite being less well-known compared to other hydroxycoumarins, its applications in various fields of biology emphasize its importance. The synthesis routes, reactivity, and biological properties of 3-hydroxycoumarin have been extensively studied, highlighting its utility in genetics, pharmacology, and microbiology (Yoda, 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine, a versatile scaffold, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This five-membered ring structure offers a unique way to explore the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry and increasing the three-dimensional coverage of molecules. Pyrrolidine and its derivatives, including pyrrolizines and prolinol, have been reported in bioactive molecules characterized by target selectivity, providing a guide for the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. The downstream effects would depend on the specific biological activity of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution
Result of Action
Given the broad range of biological activities of imidazole derivatives , the effects could be diverse, depending on the specific biological activity exhibited by the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-(2-methylbenzimidazol-1-yl)pyrrolidine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14(25)16-7-9-17(10-8-16)21(26)23-12-11-18(13-23)24-15(2)22-19-5-3-4-6-20(19)24/h3-10,18H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSDXHHFKLADPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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